6-(3-Bromophenyl)-3-azabicyclo[3.2.0]heptane
Description
6-(3-Bromophenyl)-3-azabicyclo[3.2.0]heptane (IUPAC name: 6-(3-bromophenyl)-3-azabicyclo[3.2.0]heptane) is a bicyclic amine derivative featuring a seven-membered ring system fused with a brominated aromatic substituent. Its molecular formula is C₁₂H₁₄BrN, with an InChIKey of QHRPIGJTEANEKY-UHFFFAOYSA-N and a molecular weight of 260.15 g/mol . The compound is synthesized via catalytic enantioselective methods, such as asymmetric [3 + 2] cycloadditions using chiral copper catalysts, yielding enantiomerically enriched products (up to 84% ee) .
This scaffold has demonstrated pharmacological relevance, particularly in covalent BTK inhibitors, where its incorporation improved biochemical potency (logkinact/Ki = 5.65) and whole-blood activity (WB CD69 IC₅₀ = 0.036 μM) but exhibited high in vivo clearance in preclinical studies (rat CL = 247 mL/min/kg) . Its rigid bicyclic structure enhances binding affinity and metabolic stability compared to linear analogs, making it a promising candidate for CNS-targeted therapeutics due to its brain-penetrant properties .
Properties
Molecular Formula |
C12H14BrN |
|---|---|
Molecular Weight |
252.15 g/mol |
IUPAC Name |
6-(3-bromophenyl)-3-azabicyclo[3.2.0]heptane |
InChI |
InChI=1S/C12H14BrN/c13-10-3-1-2-8(4-10)11-5-9-6-14-7-12(9)11/h1-4,9,11-12,14H,5-7H2 |
InChI Key |
QHRPIGJTEANEKY-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CNCC2C1C3=CC(=CC=C3)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Bromophenyl)-3-azabicyclo[3.2.0]heptane can be achieved through several synthetic routes. One common method involves the cycloisomerization of alkylidenecyclopropane acylsilanes, which can be catalyzed by Lewis acids . This method offers high diastereocontrol over the newly formed quaternary stereocenters and allows for the formation of bicyclic products with embedded quaternary centers.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply to the industrial production of 6-(3-Bromophenyl)-3-azabicyclo[3.2.0]heptane.
Chemical Reactions Analysis
Types of Reactions
6-(3-Bromophenyl)-3-azabicyclo[3.2.0]heptane can undergo various chemical reactions, including:
Substitution Reactions: The bromophenyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.
Cycloaddition Reactions: The bicyclic structure allows for cycloaddition reactions, such as [2+2] photocycloaddition.
Common Reagents and Conditions
Common reagents used in these reactions include Lewis acids for cycloisomerization, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The specific conditions depend on the desired transformation and the nature of the starting materials.
Major Products Formed
The major products formed from these reactions vary based on the type of reaction. For example, substitution reactions may yield derivatives with different substituents on the phenyl ring, while cycloaddition reactions can produce more complex bicyclic structures.
Scientific Research Applications
6-(3-Bromophenyl)-3-azabicyclo[3.2.0]heptane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and biological pathways.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(3-Bromophenyl)-3-azabicyclo[3.2.0]heptane involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into binding sites of enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The pharmacological and physicochemical properties of 3-azabicyclo[3.2.0]heptane derivatives are highly sensitive to substituent variations. Key analogs include:
Key Observations :
- Halogen Position : The 3-bromo substitution in the target compound optimizes steric and electronic interactions in BTK inhibitors, whereas 4-bromo analogs show enhanced dopaminergic receptor binding (D₂L/D₃ IC₅₀ < 10 nM) .
- Ring Size : Expansion to a 3-azabicyclo[4.1.0]heptane system (7-membered) in triple reuptake inhibitors improves selectivity for serotonin (SERT) and dopamine (DAT) transporters .
Pharmacokinetic and Pharmacodynamic Profiles
- Metabolic Stability: The 3-bromophenyl derivative exhibits high clearance in rats (247 mL/min/kg) compared to non-halogenated analogs, likely due to cytochrome P450-mediated dehalogenation .
- Receptor Selectivity : 3-Azabicyclo[3.2.0]heptane derivatives with 4-bromo substituents show 10-fold higher affinity for D₃ receptors over D₁, highlighting the impact of halogen positioning .
Physicochemical Properties
Biological Activity
6-(3-Bromophenyl)-3-azabicyclo[3.2.0]heptane is a bicyclic compound featuring a nitrogen atom within a seven-membered ring structure, characterized by the presence of a bromophenyl group at the 6-position. This unique molecular architecture contributes to its potential biological activities, which have garnered interest in medicinal chemistry and pharmacology.
- Molecular Formula : CHBrN
- Molecular Weight : Approximately 252.15 g/mol
- Structure : The compound's bicyclic framework enhances its interaction with biological targets, potentially leading to various pharmacological effects.
Antibacterial Properties
Research indicates that compounds similar to 6-(3-Bromophenyl)-3-azabicyclo[3.2.0]heptane exhibit significant antibacterial activity. The bromophenyl moiety is known to enhance binding affinity to bacterial enzymes, which may inhibit cell wall synthesis, leading to bacterial cell death. For instance, studies on structurally related azabicyclo compounds have demonstrated efficacy against resistant strains of bacteria such as Escherichia coli and Staphylococcus aureus .
Interaction with Nicotinic Acetylcholine Receptors
6-(3-Bromophenyl)-3-azabicyclo[3.2.0]heptane is also explored for its potential as a ligand for neuronal nicotinic acetylcholine receptors (nAChRs). These receptors play a crucial role in neurotransmission and are implicated in various neurological disorders. Structure-activity relationship (SAR) studies suggest that modifications at the 6-position can significantly influence binding affinity and agonist activity at the alpha4beta2 nAChR subtype .
Anticancer Activity
The compound has shown promise in anticancer research, particularly in modulating enzyme activity associated with tumor growth. The unique structural features allow it to engage in π-π stacking and hydrogen bonding with aromatic residues in proteins, enhancing specificity towards cancer-related targets .
The proposed mechanism of action for 6-(3-Bromophenyl)-3-azabicyclo[3.2.0]heptane involves:
- Binding to Receptors : Interaction with nAChRs may lead to modulation of neurotransmitter release, influencing neuronal excitability.
- Inhibition of Enzymatic Activity : The bromophenyl group facilitates interactions that inhibit key enzymes involved in bacterial cell wall synthesis and tumor proliferation.
Study on Antibacterial Efficacy
A recent study evaluated the antibacterial efficacy of various azabicyclo compounds against Plasmodium falciparum and Trypanosoma brucei, demonstrating significant activity against resistant strains . The findings suggest that modifications in the bicyclic structure can enhance biological activity, highlighting the potential of 6-(3-Bromophenyl)-3-azabicyclo[3.2.0]heptane as a lead compound.
Research on nAChR Ligands
Another study focused on the synthesis and evaluation of ligands derived from azabicyclo frameworks for their binding affinity to nAChRs. It was found that certain substitutions at the 6-position led to increased binding affinities, indicating that 6-(3-Bromophenyl)-3-azabicyclo[3.2.0]heptane could serve as a potent ligand for further development .
Comparative Analysis Table
| Compound Name | Biological Activity | Notable Features |
|---|---|---|
| 6-(4-Bromophenyl)-3-azabicyclo[3.2.0]heptane | Antibacterial, Anticancer | Similar structure; potential for receptor binding |
| 6-(4-Nitrophenyl)-3-azabicyclo[3.2.0]heptane | Anticancer | Contains nitrophenyl group; different reactivity |
| 6-(1-Hydroxyethyl)-4-methyl-7-oxo-1-azabicyclo[3.2.0]heptane | Antibacterial | Effective against resistant bacterial strains |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
